molecular formula C18H10ClFN2S B13091216 4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine

4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B13091216
M. Wt: 340.8 g/mol
InChI Key: ZBAAMXBOLOOOET-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with chloro, fluorophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions.

    Suzuki Coupling: This reaction is used for the synthesis of the compound itself and can be employed for further functionalization.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of catalysts.

    Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the chloro group.

Scientific Research Applications

4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
  • 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine
  • 5-(4-Fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H10ClFN2S

Molecular Weight

340.8 g/mol

IUPAC Name

4-chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C18H10ClFN2S/c19-16-15-14(11-5-2-1-3-6-11)10-23-18(15)22-17(21-16)12-7-4-8-13(20)9-12/h1-10H

InChI Key

ZBAAMXBOLOOOET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CC(=CC=C4)F)Cl

Origin of Product

United States

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